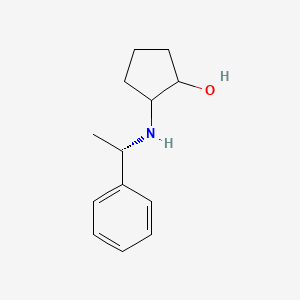

2-(((S)-1-phényléthyl)amino)cyclopentanol

Vue d'ensemble

Description

2-(((S)-1-Phenylethyl)amino)cyclopentanol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino group attached to a phenylethyl moiety

Applications De Recherche Scientifique

2-(((S)-1-Phenylethyl)amino)cyclopentanol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is utilized in studies investigating the interaction of chiral amines with biological targets.

Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mécanisme D'action

Target of Action

It is structurally similar to cyclopentolate , an anticholinergic drug that primarily targets muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate blocks muscarinic receptors, inducing relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

Given its structural similarity to cyclopentolate, it may influence pathways related to the regulation of pupil size and lens shape

Result of Action

Based on its structural similarity to cyclopentolate, it may induce mydriasis and cycloplegia . These effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Analyse Biochimique

Biochemical Properties

2-(((S)-1-Phenylethyl)amino)cyclopentanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The compound’s interaction with cytochrome P450 can lead to the formation of metabolites that may have different biological activities. Additionally, 2-(((S)-1-Phenylethyl)amino)cyclopentanol can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

2-(((S)-1-Phenylethyl)amino)cyclopentanol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how 2-(((S)-1-Phenylethyl)amino)cyclopentanol can be used in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

The molecular mechanism of 2-(((S)-1-Phenylethyl)amino)cyclopentanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways . Additionally, 2-(((S)-1-Phenylethyl)amino)cyclopentanol can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((S)-1-Phenylethyl)amino)cyclopentanol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-(((S)-1-Phenylethyl)amino)cyclopentanol can degrade over time, leading to changes in its biological activity . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-(((S)-1-Phenylethyl)amino)cyclopentanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. These dosage effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(((S)-1-Phenylethyl)amino)cyclopentanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(((S)-1-Phenylethyl)amino)cyclopentanol within cells and tissues are influenced by specific transporters and binding proteins. The compound can be transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution . Additionally, binding proteins can affect the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

2-(((S)-1-Phenylethyl)amino)cyclopentanol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, Golgi apparatus, or other organelles, where it exerts its biological effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((S)-1-Phenylethyl)amino)cyclopentanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and (S)-1-phenylethylamine.

Reductive Amination: Cyclopentanone undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl group on the cyclopentane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group in 2-(((S)-1-Phenylethyl)amino)cyclopentanol can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated derivatives.

Comparaison Avec Des Composés Similaires

2-(((S)-1-Phenylethyl)amino)cyclohexanol: Similar structure but with a cyclohexane ring.

2-(((S)-1-Phenylethyl)amino)cyclobutanol: Similar structure but with a cyclobutane ring.

2-(((S)-1-Phenylethyl)amino)cyclopropanol: Similar structure but with a cyclopropane ring.

Uniqueness: 2-(((S)-1-Phenylethyl)amino)cyclopentanol is unique due to its specific ring size and the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

2-(((S)-1-Phenylethyl)amino)cyclopentanol, with the chemical formula C₁₃H₁₉NO, is a chiral compound characterized by its cyclopentanol structure and an (S)-1-phenylethylamino group. This compound is part of the amino alcohol class and exhibits significant biological activity, making it a subject of interest in pharmacological research. The stereochemistry of this compound plays a crucial role in its interactions and biological effects.

The biological activity of 2-(((S)-1-Phenylethyl)amino)cyclopentanol is primarily mediated through its interactions with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structural features often engage in multiple molecular interactions, which are essential for their pharmacological profiles.

Target Interactions

- Receptor Binding : The compound has shown potential in binding to specific receptors involved in pain modulation and inflammation.

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to reduced synthesis of pro-inflammatory mediators.

Biological Activities

2-(((S)-1-Phenylethyl)amino)cyclopentanol has been studied for several biological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Antinociceptive Properties : Studies suggest that this compound may exhibit pain-relieving effects by interacting with pain pathways.

Research Findings

Recent studies have provided insights into the pharmacological potential of 2-(((S)-1-Phenylethyl)amino)cyclopentanol:

Table 1: Biological Activities and Mechanisms

Case Studies

Several case studies have highlighted the efficacy of 2-(((S)-1-Phenylethyl)amino)cyclopentanol in various experimental setups:

- Animal Models : In murine models, the compound demonstrated significant anti-inflammatory effects at varying dosages, showcasing its potential for therapeutic use in conditions like arthritis.

- Cell Culture Studies : In vitro studies using RAW 264.7 macrophage cells revealed that 2-(((S)-1-Phenylethyl)amino)cyclopentanol effectively inhibited nitric oxide production, a marker of inflammation.

Structural Insights

The unique structure of 2-(((S)-1-Phenylethyl)amino)cyclopentanol enhances its specificity for biological targets compared to simpler analogs. The presence of both an amino group and a hydroxyl group allows for diverse interactions within biological systems.

Table 2: Structural Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Phenylethylamine | Aminoalkane | Simple structure without cyclization |

| 2-Amino-1-phenylethanol | Amino alcohol | Lacks cyclopentane ring |

| (1S,2S)-2-Aminocyclopentanol | Cycloaliphatic amino alcohol | Different stereochemistry |

Propriétés

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTOQDRFDAUSLY-PKSQDBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.